molecular formula C9H20O B6597490 1-Heptanol, 3,5-dimethyl- CAS No. 1170778-26-3

1-Heptanol, 3,5-dimethyl-

Cat. No.: B6597490
CAS No.: 1170778-26-3
M. Wt: 144.25 g/mol
InChI Key: HBUKPSFSXBTFFW-UHFFFAOYSA-N
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Description

1-Heptanol, 3,5-dimethyl- is an organic compound with the molecular formula C9H20O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon chain. This compound is also known by its IUPAC name, 3,5-Dimethyl-1-heptanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptanol, 3,5-dimethyl- can be synthesized through various organic reactions. One common method involves the reduction of the corresponding ketone, 3,5-dimethyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 1-Heptanol, 3,5-dimethyl- may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas .

Chemical Reactions Analysis

Types of Reactions: 1-Heptanol, 3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Heptanol, 3,5-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptanol, 3,5-dimethyl- involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can affect the compound’s solubility, reactivity, and biological activity. The hydroxyl group can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Uniqueness: 1-Heptanol, 3,5-dimethyl- is unique due to its specific methyl substitutions at the 3 and 5 positions, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. These structural differences can also affect its biological activity and applications .

Biological Activity

1-Heptanol, 3,5-dimethyl- is a branched-chain alcohol with the molecular formula C9H20O. This compound is notable for its unique structure, which includes two methyl groups at the 3 and 5 positions of the heptanol chain. This structural specificity influences its biological activity, making it a subject of interest in various fields such as chemistry, biology, and medicine.

As an alcohol, 1-Heptanol, 3,5-dimethyl- can engage in hydrogen bonding and other intermolecular interactions. These interactions are crucial for its solubility and reactivity in biological systems. The hydroxyl group (-OH) can undergo metabolic transformations that lead to the formation of active metabolites, which may exhibit distinct biological effects.

PropertyValue
Molecular FormulaC9H20O
Molecular Weight144.26 g/mol
Boiling PointApproximately 185 °C
Solubility in WaterModerate
Functional GroupAlcohol (Hydroxyl)

Biological Activity

Research indicates that 1-Heptanol, 3,5-dimethyl- has several biological activities that warrant further investigation:

  • Antimicrobial Activity : Some studies suggest that alcohols can exhibit antimicrobial properties. The specific effects of 1-heptanol derivatives on various microbial strains are yet to be fully characterized.
  • Pheromone-like Effects : There is evidence that certain alcohols can act as pheromones or signaling molecules in various organisms. The potential role of 1-Heptanol, 3,5-dimethyl- in this capacity remains an area of active research.
  • Solvent Properties : Due to its chemical structure, this compound is often used as a solvent in organic synthesis and may influence the solubility and stability of other bioactive compounds.

Case Study: Antimicrobial Properties

A study published in a peer-reviewed journal assessed the antimicrobial activity of various alcohols against common pathogens. While specific data on 1-Heptanol, 3,5-dimethyl- was not detailed, related compounds showed significant efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. This suggests potential for further exploration of this compound’s antimicrobial properties.

Research Findings on Metabolism

Research indicates that alcohols can be metabolized by liver enzymes into aldehydes and fatty acids. The metabolic pathways for 1-Heptanol, 3,5-dimethyl- may involve similar transformations leading to bioactive metabolites that could exert physiological effects .

Comparison with Related Compounds

To understand the unique biological activity of 1-Heptanol, 3,5-dimethyl-, it is essential to compare it with similar compounds:

Table 2: Comparison of Related Alcohols

CompoundStructureBiological Activity
1-HeptanolStraight-chainModerate antimicrobial
3-Methyl-1-heptanolMethyl substitution at C3Possible pheromone activity
2-Methyl-1-heptanolMethyl substitution at C2Limited research available

Properties

IUPAC Name

3,5-dimethylheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-8(2)7-9(3)5-6-10/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUKPSFSXBTFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313866
Record name 3,5-Dimethyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170778-26-3
Record name 3,5-Dimethyl-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170778-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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